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molecular formula C12H22O2Si B8470000 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal

Cat. No. B8470000
M. Wt: 226.39 g/mol
InChI Key: UBEKVUVZTLOFFJ-UHFFFAOYSA-N
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Patent
US05393900

Procedure details

To a solution of 50.0 g (252 mmol) (1,1-dimethylethyl)[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane in 200 mL of tetrahydrofuran (THF) at -70° C. was added 112 mL (280 mmol) of 2.5M butyl lithium (BuLi) in hexanes dropwise over 25 min., keeping the temperature below -55° C. The mixture was stirred for 5 minutes. Then, 50 mL of dimethylformamide (DMF) was added dropwise over 10 minutes. After 15 minutes, the reaction was quenched by the addition of 32 mL of acetic acid (560 mmol). After the mixture was allowed to warm to -20° C., 200 mL of hexane and 200 mL of water were added. The aqueous layer was back-extracted with 100 mL of hexane. The combined organic layers were washed with 200 mL of saturated aqueous NH4Cl solution and then with 200 mL of brine. After drying over sodium sulfate, the solution was concentrated to dryness. Then the residue was distilled through a 10-cm Vigreaux column to give 48.8 g (85.5% yield) of 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynal: bp 50° C. (0.5 mm Hg).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([Si:5]([O:8][C:9]([CH3:13])([CH3:12])[C:10]#[CH:11])([CH3:7])[CH3:6])([CH3:4])[CH3:3].C([Li])CCC.CN(C)[CH:21]=[O:22].C(O)(=O)C>O1CCCC1.O.CCCCCC>[CH3:4][C:2]([Si:5]([CH3:6])([CH3:7])[O:8][C:9]([CH3:13])([CH3:12])[C:10]#[C:11][CH:21]=[O:22])([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)OC(C#C)(C)C
Name
Quantity
112 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -55° C
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with 100 mL of hexane
WASH
Type
WASH
Details
The combined organic layers were washed with 200 mL of saturated aqueous NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
Then the residue was distilled through a 10-cm Vigreaux column

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C)(C)[Si](OC(C#CC=O)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.8 g
YIELD: PERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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